molecular formula C19H22N2O3S B249459 N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

Cat. No. B249459
M. Wt: 358.5 g/mol
InChI Key: YJBGFQBUJCCQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, also known as DPP-IV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor works by inhibiting the activity of dipeptidyl peptidase-IV, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, improved glucose metabolism, reduced food intake, and reduced body weight. N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in lab experiments include its specificity for N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, its ability to improve glucose metabolism, and its potential therapeutic applications in various diseases. The limitations of using N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in lab experiments include the need for careful dosing due to potential side effects, the need for appropriate controls, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in combination with other drugs may provide synergistic effects and improve its therapeutic potential.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor involves the reaction of 3,5-dimethylbenzaldehyde with pyrrolidine-2-carboxylic acid to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the desired compound. The final step involves the sulfonylation of the amine group with phenylsulfonyl chloride to form the final product.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In diabetes, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to improve glucose metabolism by increasing insulin secretion and reducing glucagon secretion. In obesity, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to reduce food intake and body weight. In cancer, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to inhibit tumor growth and metastasis.

properties

Product Name

N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H22N2O3S/c1-14-11-15(2)13-16(12-14)20-19(22)18-9-6-10-21(18)25(23,24)17-7-4-3-5-8-17/h3-5,7-8,11-13,18H,6,9-10H2,1-2H3,(H,20,22)

InChI Key

YJBGFQBUJCCQKM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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